2-Methylfuran-3-carbonyl chloride
Overview
Description
2-Methylfuran-3-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylfuran-3-carbonyl chloride can be synthesized through the chlorination of 2-methylfuran-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 2-methylfuran-3-carboxylic acid under controlled temperature and pressure conditions. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Methylfuran-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.
Reduction: It can be reduced to 2-methylfuran-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents like LiAlH4 under anhydrous conditions.
Major Products:
Esters and Amides: Formed through nucleophilic substitution.
2-Methylfuran-3-carboxylic acid: Formed through hydrolysis.
2-Methylfuran-3-methanol: Formed through reduction.
Scientific Research Applications
2-Methylfuran-3-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methylfuran-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are largely determined by the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 2-Methylfuran-3-methanol
- 2,5-Dimethylfuran-3-carbonyl chloride
Comparison: 2-Methylfuran-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity compared to its analogs. For instance, 2-methylfuran-3-carboxylic acid lacks the electrophilic carbonyl chloride group, making it less reactive in nucleophilic substitution reactions. Similarly, 2-methylfuran-3-methanol is more stable and less reactive due to the absence of the carbonyl chloride group. 2,5-Dimethylfuran-3-carbonyl chloride, while similar, has an additional methyl group, which can influence its reactivity and steric properties .
Properties
IUPAC Name |
2-methylfuran-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFZVBHMMXZNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374942 | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-00-0 | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper tell us about 2-Methylfuran-3-carbonyl chloride?
A1: The research paper focuses on the kinetic study of this compound solvolysis in binary solvent mixtures []. This means the researchers investigated the rate at which this compound reacts with solvents and how the solvent composition affects this rate. This information is valuable for understanding the reactivity of this compound and its potential behavior in various chemical reactions and environments.
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